2-Chloro-6-(3-chlorophenyl-oxy)-pyrazine
Description
Chemical Structure and Identification
2-Chloro-6-[(3-chlorobenzyl)oxy]pyrazine (CAS: 479685-04-6) is a substituted pyrazine derivative with the molecular formula C₁₁H₈Cl₂N₂O. Its structure features a pyrazine ring substituted at the 2-position with a chlorine atom and at the 6-position with a 3-chlorobenzyloxy group. This compound is primarily utilized in industrial and scientific research, particularly in synthetic chemistry and pharmaceutical development .
Properties
Molecular Formula |
C10H6Cl2N2O |
|---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
2-chloro-6-(3-chlorophenoxy)pyrazine |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(4-7)15-10-6-13-5-9(12)14-10/h1-6H |
InChI Key |
SXPSUCVCBHAHCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Weight : 255.10 g/mol
- Hazard Profile : Classified as an irritant (Xi) under GHS guidelines, requiring precautions during handling .
Comparison with Similar Pyrazine Derivatives
Pyrazine derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 2-Chloro-6-[(3-chlorobenzyl)oxy]pyrazine with structurally related compounds:
Structural Analogues with Alkoxy/Aryloxy Substituents
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethoxy group in increases lipophilicity and metabolic stability compared to the 3-chlorobenzyloxy group, making it more suitable for agrochemical formulations.
Amino-Substituted Pyrazine Analogues
Key Observations :
- Pharmacological Activity : The pyrrolidinyl-substituted compound demonstrates sodium channel blocking activity, highlighting the importance of nitrogen-containing substituents in drug discovery.
- Solubility: The methoxypropylamino group in improves aqueous solubility compared to aryloxy derivatives, enhancing bioavailability.
Halogenated and Heterocyclic Derivatives
Key Observations :
- Synthetic Utility : The methoxycarbonyl group in facilitates further functionalization via hydrolysis or nucleophilic substitution.
Research Findings and Trends
- Antimicrobial Activity : Pyrazines with electron-deficient aromatic systems (e.g., 2-chloro derivatives) show enhanced antimicrobial properties due to improved membrane penetration . However, subtle structural changes (e.g., methyl vs. ethyl groups) can drastically alter bioactivity, as seen in insect pheromone studies .
- Synthetic Methods: Hydrazine derivatives (e.g., ) are synthesized via Schiff base reactions, while amino-substituted pyrazines often employ nucleophilic aromatic substitution .
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